molecular formula C23H15F2N3O B2609518 N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide CAS No. 321433-26-5

N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide

Cat. No.: B2609518
CAS No.: 321433-26-5
M. Wt: 387.39
InChI Key: KVGANTODEZYGKO-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and difluorophenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit the akt protein kinase . Akt, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

Biochemical Pathways

Inhibition of Akt could therefore impact these cellular processes .

Result of Action

If the compound acts as an inhibitor of the akt protein kinase, it could potentially induce apoptosis and inhibit cell proliferation, given the role of akt in these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide typically involves the condensation of 3,4-difluoroaniline with 2,4-diphenylpyrimidine-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide
  • N-(3,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide

Uniqueness

N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3O/c24-19-12-11-17(13-20(19)25)27-23(29)18-14-26-22(16-9-5-2-6-10-16)28-21(18)15-7-3-1-4-8-15/h1-14H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGANTODEZYGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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